Half-Life and Service Duration: Samarium-145 vs. Iodine-125
Samarium-145 exhibits a nuclear half-life of 340 days, which is 5.7 times longer than that of Iodine-125 (60 days) [1]. This extended half-life permits clinically practical treatment durations for temporary interstitial implants in slowly proliferating tumors such as brain and ocular malignancies, where prolonged low-dose-rate irradiation is dosimetrically advantageous [1]. The longer half-life directly reduces source replacement frequency and associated procedural costs in multi-fraction or protracted treatment regimens [2].
| Evidence Dimension | Radioactive half-life |
|---|---|
| Target Compound Data | 340 days |
| Comparator Or Baseline | Iodine-125: 60 days |
| Quantified Difference | 5.7× longer (280 days longer) |
| Conditions | Nuclear decay measurement; encapsulated clinical sources |
Why This Matters
The 5.7× longer half-life enables protracted LDR brachytherapy protocols without source replacement, reducing clinical resource utilization and patient exposure to additional implantation procedures.
- [1] Fairchild RG, Kalef-Ezra J, Packer S, Wielopolski L, Laster BH, Robertson JS, Mausner L, Kanellitsas C. Samarium-145: a new brachytherapy source. Phys Med Biol. 1987 Jul;32(7):847-58. doi: 10.1088/0031-9155/32/7/005. PMID: 3615583. View Source
- [2] Fairchild RG, Laster BH, Packer S. Samarium-145 and its use as a radiation source. United States Statutory Invention Registration H669. 1989. OSTI Identifier: 875239. View Source
